A uricosuric and muscle relaxant. Zoxazolamine acts centrally as a muscle relaxant, but the mechanism of its action is not understood.
Zoxazolamine
CAS No.: 61-80-3
Cat. No.: VC20806653
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61-80-3 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 5-chloro-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) |
| Standard InChI Key | YGCODSQDUUUKIV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)N=C(O2)N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(O2)N |
| Appearance | Assay:≥98%A crystalline solid |
| Melting Point | 184.5 °C |
Introduction
Chemical Structure and Properties
Structural Characteristics and Identification
Zoxazolamine is a benzoxazole derivative with specific functional groups that confer its biological activity. The compound is formally known as 5-Chloro-2-benzoxazolamine or 2-amino-5-chlorobenzoxazole according to different nomenclature systems .
| Property | Value |
|---|---|
| CAS Registry Number | 61-80-3 |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Percent Composition | C 49.87%, H 2.99%, Cl 21.03%, N 16.62%, O 9.49% |
| SMILES Notation | NC1=NC2=CC(Cl)=CC=C2O1 |
| InChIKey | YGCODSQDUUUKIV-UHFFFAOYSA-N |
Physical and Chemical Properties
Zoxazolamine exists as a crystalline solid with specific physical properties that are relevant to its pharmaceutical formulation and biological activity .
| Property | Value |
|---|---|
| Physical State | Crystals (from benzene) |
| Melting Point | 185-185.5°C |
| Absorption Maximum | UV max (methanol): 244, 285 nm |
| Solubility | Slightly soluble in water; soluble in alcohol |
| Stereochemistry | Achiral |
| Optical Activity | None |
| Defined Stereocenters | 0/0 |
Derivative Forms
The hydrochloride salt of zoxazolamine has also been prepared and characterized, with distinct properties from the parent compound :
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅ClN₂O·HCl |
| Molecular Weight | 205.04 g/mol |
| Percent Composition | C 41.00%, H 2.95%, Cl 34.58%, N 13.66%, O 7.80% |
| Physical Form | Needles |
| Melting Point | 229°C (with decomposition) |
Pharmacological Mechanism
Central Nervous System Effects
The primary mechanism of action for zoxazolamine involves inhibition of reflex pathways within the spinal cord . Research has demonstrated that zoxazolamine produces skeletal muscular relaxation by specifically targeting these neural circuits, similar to some structural analogues such as benzazole and benzimidazole compounds . This mechanism explains its clinical effectiveness in reducing muscle spasticity and rigidity.
Neurotransmitter Interactions
Studies have shown that zoxazolamine has significant effects on dopaminergic systems. Specifically, it decreases striatal dopamine metabolism without affecting striatal dopamine concentrations . More detailed investigations revealed that zoxazolamine decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . This selective modulation of dopamine metabolism may contribute to its muscle relaxant properties.
Ion Channel Activity
Zoxazolamine functions as an IK(Ca) channel opener (intermediate-conductance calcium-activated potassium channels) . Experimental evidence indicates that at concentrations of 100 μM, zoxazolamine activates K(Ca) current in mouse aortic endothelial cells . This ion channel modulation represents another potential mechanism contributing to its pharmacological effects.
Clinical Applications
Use as a Muscle Relaxant
Zoxazolamine was initially approved and marketed in 1956 for the relief of muscle spasm in various conditions including musculoskeletal disorders and neurological diseases . The standard dosing regimen typically involved 250 mg administered four times daily . Its effectiveness as a muscle relaxant was attributed to its ability to inhibit polysynaptic reflexes within the spinal cord, which reduced muscle tone while preserving some degree of voluntary muscular control .
Uricosuric Applications
Beyond its primary use as a muscle relaxant, zoxazolamine was later repurposed as a uricosuric agent for the treatment of gout . As a uricosuric compound, it increased the renal excretion of uric acid, thereby reducing serum uric acid levels associated with gout pathology. This application represented a significant expansion of its therapeutic scope beyond neuromuscular conditions.
| Species | Route of Administration | LD₅₀ (mg/kg) |
|---|---|---|
| Mice | Intraperitoneal | 376 |
| Mice | Oral | 678 |
| Rats | Intraperitoneal | 102 |
| Rats | Oral | 730 |
These values indicate moderate acute toxicity, with significant variation between species and administration routes.
Hepatotoxicity
The most significant safety concern associated with zoxazolamine was its potential to cause hepatotoxicity . Case reports documented instances of acute hepatitis in patients receiving therapeutic doses of the drug. For example, a documented case involved a 40-year-old male with chronic polyarticular gout who developed acute hepatitis while receiving zoxazolamine at the standard dosage of 250 mg four times daily . These hepatotoxic effects ultimately led to the drug's withdrawal from the market.
Pharmacokinetics and Metabolism
Limited pharmacokinetic data suggest that a single oral dose of 1 gram of zoxazolamine produced a maximum plasma concentration (Cmax) of approximately 7.5 mg/L in healthy adult subjects . The compound undergoes significant hepatic metabolism, which explains both its variable clinical effects and its potential for hepatotoxicity in susceptible individuals.
Research Applications
Cytochrome P-450 Activity Assessment
Despite its withdrawal from clinical practice, zoxazolamine has found continued utility as a research tool for assessing hepatic cytochrome P-450 activity in rodents . Its metabolism is largely dependent on these enzyme systems, making it a valuable probe for studying hepatic metabolic function and drug-metabolizing capacity.
Comparative Pharmacology Studies
Historical comparisons between zoxazolamine and other muscle relaxants such as mephenesin have provided valuable insights into structure-activity relationships and mechanistic differences between classes of centrally acting muscle relaxants . Research indicated that zoxazolamine was approximately twice as effective as mephenesin in producing muscle flaccidity in experimental animals at comparable doses .
Comparative Analysis with Related Compounds
Structural Analogues
Zoxazolamine shares structural similarities with other benzoxazole, benzothiazole, and benzimidazole compounds that demonstrate comparable pharmacological activities . These structural relationships have contributed to our understanding of the chemical features necessary for centrally acting muscle relaxant activity.
Functional Comparison with Mephenesin
When compared with the glycerol ether mephenesin, zoxazolamine demonstrated greater potency and a longer duration of action . Studies in spinal cats showed that zoxazolamine more effectively inhibited spinal segmental reflexes than mephenesin at equivalent doses . This pharmacological advantage likely contributed to its initial clinical adoption despite the later emergence of safety concerns.
Historical Significance and Legacy
Contribution to Drug Development
The development and subsequent withdrawal of zoxazolamine represents an important case study in pharmaceutical history, illustrating both the potential of structure-based drug design and the crucial importance of comprehensive safety evaluation. The zoxazolamine experience has informed more rigorous approaches to hepatotoxicity screening in modern drug development.
Scientific Contributions
Beyond its clinical applications, zoxazolamine has contributed to scientific understanding in several areas:
-
Mechanisms of centrally acting muscle relaxants
-
Structure-activity relationships among benzoxazole derivatives
-
Hepatic metabolism and drug-induced liver injury
-
Dopaminergic system modulation
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